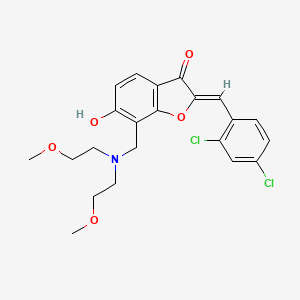

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Descripción

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.

Propiedades

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2NO5/c1-28-9-7-25(8-10-29-2)13-17-19(26)6-5-16-21(27)20(30-22(16)17)11-14-3-4-15(23)12-18(14)24/h3-6,11-12,26H,7-10,13H2,1-2H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOJZHFVSXMHFY-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Benzylidene Group: The 2,4-dichlorobenzylidene group is introduced via a condensation reaction with a suitable aldehyde.

Aminomethylation: The bis(2-methoxyethyl)amino group is added through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine, and the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Hydrolysis of the Benzylidene Group

The 2-(2,4-dichlorobenzylidene) moiety contains a ketone functional group conjugated to an aromatic system. Under acidic or basic conditions, this group may undergo hydrolysis to revert to a carbonyl compound. For example, analogous benzylidene derivatives in benzofuran-3(2H)-one systems (e.g., 6-hydroxybenzofuran-3(2H)-one) are known to undergo hydrolysis under aqueous acidic conditions, forming hydroxy ketones .

Conditions :

-

Acidic : HCl or H₂SO₄ in aqueous solution.

-

Basic : NaOH or KOH in aqueous/ethanolic solvents.

Product : 6-hydroxybenzofuran-3(2H)-one with a hydrolyzed dichlorobenzyl group.

Nucleophilic Substitution at Chlorine Atoms

The 2,4-dichlorobenzylidene substituent contains two electron-withdrawing chlorine atoms. While chlorobenzenes are generally resistant to nucleophilic substitution, strongly activating groups (e.g., adjacent electron-donating substituents) could enable such reactions. In related indolizine derivatives, similar halogen-containing moieties undergo substitution under high-temperature or high-pressure conditions.

Conditions :

-

Nucleophile : Amines, alcohols, or thiols.

-

Catalyst : Polar aprotic solvents (e.g., DMF) or phase-transfer catalysts.

Product : Substituted benzylidene derivatives (e.g., aminobenzylidene or hydroxybenzylidene).

Amination and Amide Formation

The bis(2-methoxyethyl)amino group at position 7 is reactive toward electrophiles. For example, it may participate in:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acetylation : Reaction with acetyl chloride to form amides.

Analogous aminobenzylidene groups in organic chemistry are known to undergo such transformations, often requiring catalytic bases (e.g., pyridine).

Conditions :

-

Alkylation : Alkyl halide, base (e.g., NaHCO₃).

-

Acetylation : AcCl, pyridine.

Product : Alkylated or acetylated amino derivative.

Oxidation/Reduction of the Hydroxyl Group

The 6-hydroxy group may undergo oxidation to a ketone or reduction to a diol, depending on the reagent. For instance, oxidation with strong oxidants like KMnO₄ could convert the hydroxyl to a carbonyl, while reduction with LiAlH₄ might yield a diol. Related benzofuran derivatives exhibit similar reactivity .

Conditions :

-

Oxidation : KMnO₄, HCl.

-

Reduction : LiAlH₄, THF.

Product : 6-oxobenzofuran-3(2H)-one or 6,7-diolbenzofuran-3(2H)-one.

Ring-Opening Reactions

The benzofuran-3(2H)-one core may undergo ring-opening under harsh conditions (e.g., strong acids or bases). For example, cleavage of the lactone ring could occur via nucleophilic attack on the carbonyl carbon. Analogous coumaranone derivatives are known to undergo such reactions .

Conditions :

-

Acidic : HCl, reflux.

-

Basic : NaOH, elevated temperatures.

Product : Open-chain carboxylic acids or diols.

Comparison of Reaction Types

| Reaction Type | Key Reagents | Product Type |

|---|---|---|

| Hydrolysis | HCl, H₂O; NaOH, H₂O | Hydroxy ketone |

| Nucleophilic Substitution | Amines, alcohols, thiols | Substituted benzylidene derivatives |

| Amination/Amide Formation | Alkyl halides, AcCl, pyridine | Alkylated or acetylated amino derivatives |

| Oxidation/Reduction | KMnO₄, LiAlH₄ | Ketone or diol |

| Ring-Opening | Strong acids/bases | Open-chain carboxylic acids/diols |

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

1. Anti-inflammatory Effects

Research indicates that compounds similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one possess significant anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1, which are crucial in the pathogenesis of various inflammatory diseases .

2. Antioxidant Activity

The presence of hydroxy groups in the molecular structure allows for effective scavenging of free radicals, thereby reducing oxidative stress within cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Its structural similarity to other benzofuran derivatives known for their anticancer effects supports ongoing research into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the biological activities of benzofuran derivatives, including the compound :

Industrial Applications

Given its promising biological activities, (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one could find applications in various industries:

- Pharmaceuticals : Potential development as an anti-inflammatory or anticancer drug.

- Agrochemicals : Could be explored for use in crop protection due to its biological activity.

- Functional Materials : The unique chemical properties may allow for applications in materials science.

Mecanismo De Acción

The mechanism of action of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one depends on its application:

Biological Activity: In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would need to be identified through experimental studies.

Catalysis: As a ligand, the compound can coordinate to metal centers, altering their electronic properties and facilitating catalytic reactions.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran Derivatives: Compounds such as 6-hydroxybenzofuran and 2-benzylidene-6-hydroxybenzofuran share structural similarities.

Aminomethylated Compounds: Compounds with bis(2-methoxyethyl)amino groups, such as certain Mannich bases, are structurally related.

Uniqueness

Structural Complexity: The combination of the benzofuran core, dichlorobenzylidene group, and bis(2-methoxyethyl)amino group makes this compound unique.

Potential Bioactivity: Its structural features suggest potential bioactivity that may not be present in simpler analogs.

Actividad Biológica

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure

The compound features a benzofuran nucleus substituted with a dichlorobenzylidene group and a bis(2-methoxyethyl)amino side chain. This unique structure is hypothesized to contribute to its diverse biological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

- Cytotoxic Effects : A study reported that compounds similar to the target compound exhibited significant cytotoxicity against various cancer cell lines, including K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer) with IC50 values ranging from 1.2 to 5.3 µM .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) generation and caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 3.1 | Apoptosis via ROS |

| Compound B | PC3 | 4.4 | Caspase activation |

| Compound C | SW620 | 2.2 | Mitochondrial dysfunction |

Anti-inflammatory Activity

Benzofuran derivatives have also been noted for their anti-inflammatory properties:

- Inhibition of Cytokine Production : Compounds similar to the target compound have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β by up to 98% in vitro .

- NF-κB Pathway Suppression : These compounds can inhibit NF-κB activity, a key regulator in inflammatory responses, thus highlighting their potential in treating chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are notable:

- Broad-Spectrum Activity : Studies indicate that certain benzofuran compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 8 µM against E. faecalis .

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| E. faecalis | 8 | Antibacterial |

| S. aureus | 16 | Antibacterial |

| E. coli | 32 | Antibacterial |

Case Studies

- Study on Apoptosis Induction : A recent study demonstrated that a related benzofuran derivative increased the activity of caspases 3 and 7 by over 200% after prolonged exposure, indicating strong pro-apoptotic effects . This suggests that the target compound may similarly induce apoptosis in cancer cells.

- Anti-inflammatory Effects in Chronic Models : In vivo models of chronic inflammation revealed that similar compounds significantly reduced inflammation markers and improved clinical outcomes in animal models of arthritis .

Q & A

Synthesis and Optimization

Basic Research Question : What are the standard synthetic routes for preparing (Z)-configured benzofuran-3(2H)-one derivatives? Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation reaction between a substituted benzofuranone and an aromatic aldehyde (e.g., 2,4-dichlorobenzaldehyde). For example, describes a similar pathway where 6-(benzyloxy)-2-[(substituted phenyl)methylidene] derivatives are formed by reacting ketones with aldehydes under basic conditions (e.g., NaH in THF). Key steps include protecting the hydroxyl group (e.g., benzyloxy) to prevent side reactions and using anhydrous solvents to enhance regioselectivity .

Advanced Research Question : How can synthetic yields be optimized for sterically hindered intermediates in multi-step reactions? Methodological Answer : Yield optimization requires addressing steric hindrance from substituents like the bis(2-methoxyethyl)aminomethyl group. Techniques include:

- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance solubility of hydrophobic intermediates.

- Dynamic NMR monitoring ( ) to track intermediate formation and adjust reaction conditions in real time .

Structural Characterization

Basic Research Question : What spectroscopic methods are critical for confirming the (Z)-configuration of the benzylidene moiety? Methodological Answer :

- NOESY NMR : Correlates spatial proximity of protons on the benzylidene group and benzofuran core to confirm the (Z)-configuration.

- X-ray crystallography ( ): Resolves bond angles and torsion angles definitively. For example, highlights the use of WinGX software for crystallographic data refinement .

Advanced Research Question : How can conflicting stereochemical data from NMR and X-ray studies be resolved? Methodological Answer : Contradictions may arise due to dynamic equilibria in solution (e.g., keto-enol tautomerism). Strategies include:

- Variable-temperature NMR to identify temperature-dependent shifts.

- DFT calculations ( ) to compare theoretical and experimental coupling constants.

- Synchrotron-based crystallography for high-resolution data to confirm solid-state configuration .

Biological Activity Profiling

Basic Research Question : What in vitro assays are suitable for initial screening of antioxidant or antimicrobial activity? Methodological Answer :

- DPPH/ABTS assays ( ) to measure radical scavenging activity.

- Microdilution broth assays ( ) for MIC (minimum inhibitory concentration) determination against bacterial/fungal strains.

Advanced Research Question : How can mechanism-of-action studies address contradictory bioactivity data across cell lines? Methodological Answer : Contradictions may stem from cell-specific uptake or metabolic activation. Approaches include:

- Metabolomic profiling ( ) to track intracellular degradation products.

- Fluorescence polarization assays to quantify target binding affinity in different cellular environments .

Analytical Method Development

Basic Research Question : Which HPLC conditions are optimal for quantifying this compound in biological matrices? Methodological Answer :

- Reverse-phase C18 column with a mobile phase of acetonitrile/0.1% formic acid.

- UV detection at 254 nm ( ), leveraging the conjugated benzofuran-3(2H)-one chromophore .

Advanced Research Question : How can method validation address matrix interference in environmental samples? Methodological Answer :

- Matrix-matched calibration to correct for ion suppression/enhancement in LC-MS/MS.

- Stable isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy ( ) .

Stability and Degradation

Basic Research Question : What storage conditions prevent hydrolysis of the bis(2-methoxyethyl)aminomethyl group? Methodological Answer :

Advanced Research Question : How can degradation pathways under oxidative stress be mapped? Methodological Answer :

- LC-HRMS/MS to identify degradation products (e.g., cleavage of the methoxyethyl groups).

- EPR spectroscopy to detect free radical intermediates during oxidation ( ) .

Computational Modeling

Basic Research Question : Which docking software is suitable for predicting binding to cytochrome P450 enzymes? Methodological Answer :

- AutoDock Vina or Schrödinger Glide ( ) for preliminary docking.

- Validate with co-crystallized ligand RMSD values < 2.0 Å .

Advanced Research Question : How can molecular dynamics (MD) simulations explain solvent effects on conformational stability? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.